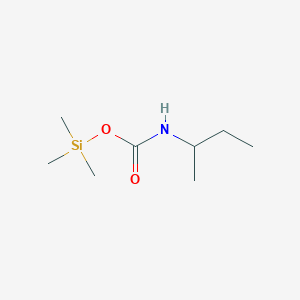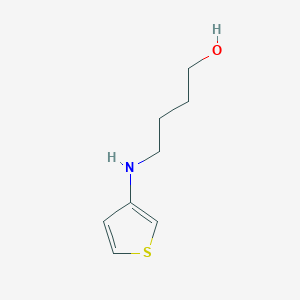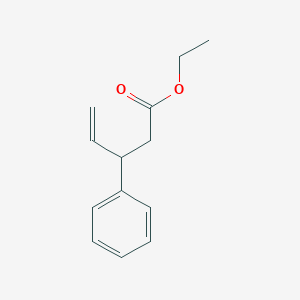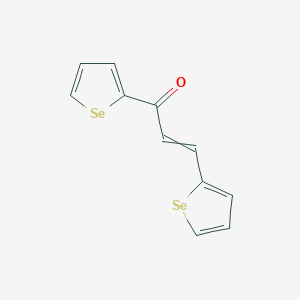
2-Propen-1-one, 1,3-diselenophene-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1,3-diselenophene-2-yl- is an organic compound that belongs to the class of chalcones. Chalcones are known for their α, β-unsaturated carbonyl system, which is a key structural feature that imparts various biological activities. This compound is characterized by the presence of two selenophene rings attached to the propenone moiety, making it a unique derivative of chalcones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1,3-diselenophene-2-yl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction involves the use of selenophene-2-carbaldehyde and acetophenone as starting materials. The reaction is usually performed in an ethanolic solution with sodium hydroxide as the base, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of 2-Propen-1-one, 1,3-diselenophene-2-yl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 1,3-diselenophene-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The selenophene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include epoxides, saturated ketones, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The biological activities of 2-Propen-1-one, 1,3-diselenophene-2-yl- are primarily attributed to its α, β-unsaturated carbonyl system. This system can interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propen-1-one: A well-known chalcone with similar structural features but without the selenophene rings.
1,3-Dithienyl-2-propen-1-one: Another chalcone derivative with thiophene rings instead of selenophene rings.
1,3-Difuryl-2-propen-1-one: A chalcone derivative with furan rings.
Uniqueness
2-Propen-1-one, 1,3-diselenophene-2-yl- is unique due to the presence of selenophene rings, which impart distinct electronic and steric properties. These properties enhance its reactivity and biological activities compared to other chalcone derivatives.
Propriétés
Numéro CAS |
3988-82-7 |
|---|---|
Formule moléculaire |
C11H8OSe2 |
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
1,3-di(selenophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H8OSe2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H |
Clé InChI |
CBKLRGOEUBSIOC-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)C=CC(=O)C2=CC=C[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



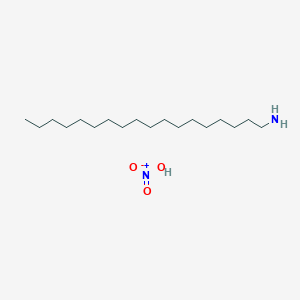

![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
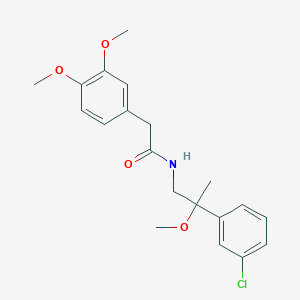
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
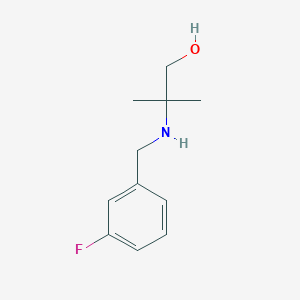
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
